molecular formula C16H16N4O2 B12230012 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine-4-carbonitrile

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine-4-carbonitrile

Cat. No.: B12230012
M. Wt: 296.32 g/mol
InChI Key: IXJJOFKMRWXFAB-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine-4-carbonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a tetrahydroisoquinoline moiety substituted with dimethoxy groups at positions 6 and 7, and a pyrimidine ring with a carbonitrile group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine-4-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoquinoline and pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine-4-carbonitrile is unique due to its combined structural features of both isoquinoline and pyrimidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C16H16N4O2/c1-21-14-7-11-4-6-20(10-12(11)8-15(14)22-2)16-18-5-3-13(9-17)19-16/h3,5,7-8H,4,6,10H2,1-2H3

InChI Key

IXJJOFKMRWXFAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC=CC(=N3)C#N)OC

Origin of Product

United States

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